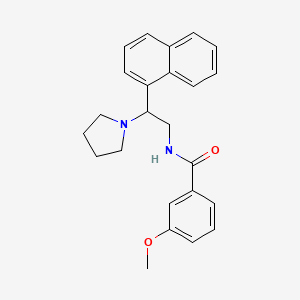
3-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MPPEB, is a chemical compound that has garnered interest in the scientific community due to its potential applications in research. MPPEB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
A review of Metoclopramide highlights its use in treating various gastrointestinal disorders by facilitating or restoring motility across the gastrointestinal tract. Metoclopramide, a substituted piperidinyl benzamide chemically related to the compound , works by enhancing acetylcholine release in the myenteric plexus, improving motility without central depressant or antidopaminergic effects (R. Pinder et al., 2012).
Corrosion Inhibitors
Naphthalocyanine derivatives, sharing structural similarities with the compound , are reviewed for their applications as corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms due to the presence of nitrogen atoms and aromatic rings makes them effective in protecting metals in various conditions (C. Verma et al., 2021).
Biomarkers for Tobacco and Cancer Research
The compound's structural similarity to naphthalene derivatives indicates potential relevance in biomarker studies for tobacco and cancer. Research into human urinary carcinogen metabolites, including naphthalene derivatives, helps in understanding tobacco-related cancer risks by measuring exposure to carcinogens (S. Hecht, 2002).
Spectrophotometric Estimation in Pharmaceutical Formulations
Similar compounds are used in spectrophotometric methods for estimating the concentration of pharmaceuticals. For example, esomeprazole and naproxen in tablet forms are analyzed using spectrophotometric methods, indicating the potential for such compounds in analytical chemistry (N. Jain et al., 2012).
Indole and Its Derivatives in Medicine
Research on indole derivatives, which share structural features with the compound of interest, includes toxicology studies and their use in medicine. These compounds form many biologically active compounds under various chemical interactions, highlighting their potential in pharmacological applications (Natal'ya Malyshkina et al., 2022).
Quinoxaline Derivatives
Quinoxaline derivatives, similar in structure to the naphthalene unit in the compound of interest, have a wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. Their synthesis and modification lead to significant biomedical applications (J. A. Pereira et al., 2015).
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-28-20-11-6-10-19(16-20)24(27)25-17-23(26-14-4-5-15-26)22-13-7-9-18-8-2-3-12-21(18)22/h2-3,6-13,16,23H,4-5,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEUUYIKZDRCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid](/img/structure/B2735816.png)
![N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2735821.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2735824.png)
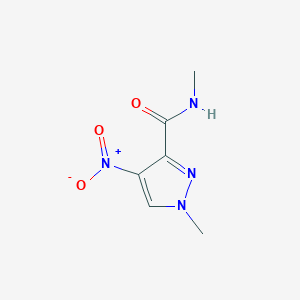
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2735826.png)
![2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine](/img/structure/B2735827.png)
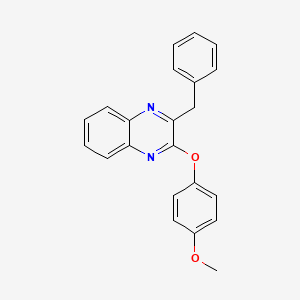
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2735829.png)
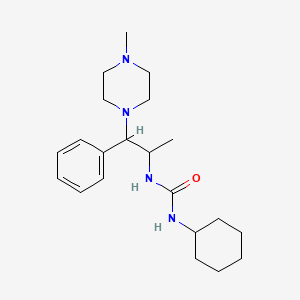
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2735831.png)
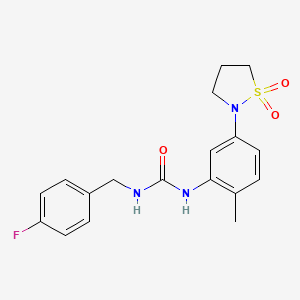
![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)